molecular formula C26H26ClN3O3 B237555 N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide

N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide

Cat. No. B237555
M. Wt: 464 g/mol
InChI Key: OIRMKBUCDQZKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide, commonly known as TAK-659, is a chemical compound that has been extensively researched for its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

TAK-659 exerts its therapeutic effects by inhibiting BTK, a protein that is involved in the activation of B cells and other immune cells. By inhibiting BTK, TAK-659 blocks the signaling pathways that are responsible for the activation and proliferation of these cells, thereby reducing inflammation and suppressing the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit potent inhibitory activity against BTK, both in vitro and in vivo. In preclinical studies, TAK-659 has been shown to reduce the proliferation of B cells and other immune cells, as well as to suppress the production of pro-inflammatory cytokines. Additionally, TAK-659 has been shown to exhibit high selectivity for BTK, with minimal off-target effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its potent inhibitory activity against BTK, which makes it a promising therapeutic agent for the treatment of various diseases. Additionally, TAK-659 exhibits high selectivity for BTK, with minimal off-target effects, which reduces the risk of adverse effects. However, one of the limitations of TAK-659 is its relatively short half-life, which may limit its efficacy in clinical settings.

Future Directions

There are several future directions for the research and development of TAK-659. One potential direction is the investigation of its efficacy in clinical settings, particularly in the treatment of autoimmune disorders and inflammatory diseases. Additionally, further research is needed to elucidate the mechanisms of action of TAK-659 and to identify potential biomarkers for patient selection and monitoring. Finally, the development of novel BTK inhibitors with improved pharmacokinetic properties may further enhance the therapeutic potential of this class of compounds.
Conclusion:
In conclusion, TAK-659 is a promising therapeutic agent with potent inhibitory activity against BTK. Its potential applications in the treatment of various diseases make it a subject of extensive scientific research. Further studies are needed to elucidate its mechanisms of action, assess its efficacy in clinical settings, and identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

The synthesis method of TAK-659 involves the condensation of 4-(4-chlorobenzoyl)piperazine with 4-methylphenoxyacetic acid in the presence of a coupling agent and a catalyst. The resulting product is then purified using column chromatography to obtain TAK-659 in its pure form.

Scientific Research Applications

TAK-659 has been extensively researched for its potential as a therapeutic agent in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Several preclinical studies have demonstrated that TAK-659 exhibits potent inhibitory activity against BTK (Bruton's tyrosine kinase), a protein that plays a crucial role in the development and progression of various diseases.

properties

Molecular Formula

C26H26ClN3O3

Molecular Weight

464 g/mol

IUPAC Name

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C26H26ClN3O3/c1-19-2-12-24(13-3-19)33-18-25(31)28-22-8-10-23(11-9-22)29-14-16-30(17-15-29)26(32)20-4-6-21(27)7-5-20/h2-13H,14-18H2,1H3,(H,28,31)

InChI Key

OIRMKBUCDQZKQX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.